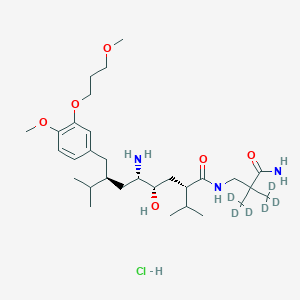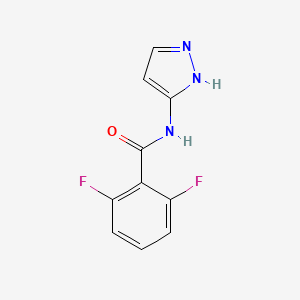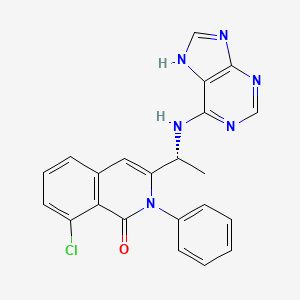
UB 165 fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UB 165 fumarate is a subtype-selective nicotinic agonist . It interacts with specific nicotinic acetylcholine receptors (nAChRs) in the nervous system. The compound’s chemical name is 2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate . It has been studied for its effects on neurotransmitter release and receptor modulation .
Synthesis Analysis
The synthesis of UB 165 involves a series of chemical reactions. While I don’t have specific synthetic details, it was synthesized as a novel nicotinic ligand. Researchers have explored its structure-activity relationships to optimize its pharmacological properties .
Molecular Structure Analysis
- The compound consists of a bicyclic core with a pyridine ring and a chlorinated substituent. The fumarate moiety is also part of its structure .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Nicotinic Acetylcholine Receptor Agonist : UB 165 fumarate is a potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs) and shows functional selectivity between nAChR subtypes. This selectivity and high affinity make it a valuable tool for studying the pharmacology of nAChRs (Sharples et al., 2002).
Synthesis and Pharmacological Characterization : A study focused on the synthesis and characterization of novel analogues of UB-165, aiming to understand its interaction with different nAChR subtypes. This research is crucial for developing subtype-specific pharmacophores (Wright et al., 1997).
Use in Biofilm Studies : Fumarate, a component of UB 165 fumarate, has been used in studies of biofilms, particularly in understanding the metabolism and growth of microbial communities. These studies provide insights into the environmental and biomedical implications of biofilms (Atci et al., 2017).
Biomedical Imaging Applications : Hyperpolarized fumarate, as a part of UB 165 fumarate, has been investigated for its potential in real-time metabolic imaging using carbon-13 magnetic resonance imaging. This application is significant for preclinical studies and could serve as a biomarker in various medical conditions (Eills et al., 2019).
Potential in Microbial Production : Research on the spatial modulation and cofactor engineering of key enzymes for fumarate production in Candida glabrata suggests potential applications in industrial biotechnology, highlighting the versatility of fumarate in different contexts (Chen et al., 2019).
Emerging Therapeutic Applications : Fumarates, including compounds like UB 165 fumarate, have shown potential in various therapeutic applications due to their antioxidative, immunomodulatory, and neuroprotective properties. This research is expanding into areas such as neurological and cardiovascular diseases (Hoogendoorn et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRKSLRKAKJIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
UB 165 fumarate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)



![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)




